molecular formula C53H87F3N12O23 B10825705 c-Myc Peptide Trifluoroacetate

c-Myc Peptide Trifluoroacetate

Cat. No.: B10825705
M. Wt: 1317.3 g/mol
InChI Key: LFLOYCHBNWJNKH-VKBDHGEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c-Myc Peptide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

c-Myc Peptide Trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

c-Myc Peptide Trifluoroacetate is unique due to its specific sequence corresponding to the C-terminal region of c-Myc. This specificity allows it to effectively disrupt c-Myc/Max interactions, making it a valuable tool in cancer research and therapeutic development .

Properties

Molecular Formula

C53H87F3N12O23

Molecular Weight

1317.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C51H86N12O21.C2HF3O2/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5;3-2(4,5)1(6)7/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,41-;/m0./s1

InChI Key

LFLOYCHBNWJNKH-VKBDHGEDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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